molecular formula C17H23N3O2 B1322611 tert-Butyl 4-(3-cyanobenzyl)piperazine-1-carboxylate CAS No. 203047-35-2

tert-Butyl 4-(3-cyanobenzyl)piperazine-1-carboxylate

Cat. No.: B1322611
CAS No.: 203047-35-2
M. Wt: 301.4 g/mol
InChI Key: LHNLUSMHXRJUKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-(3-cyanobenzyl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C17H23N3O2 . It is a piperazine derivative that features a tert-butyl group, a cyanobenzyl group, and a carboxylate group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules due to its versatile chemical structure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(3-cyanobenzyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 3-cyanobenzyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-cyanobenzyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. The cyanobenzyl group can enhance the binding affinity and specificity of the compound for its targets .

Comparison with Similar Compounds

  • tert-Butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate
  • tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate
  • 1-Boc-piperazine

Comparison:

Each of these compounds has unique properties and applications, making tert-Butyl 4-(3-cyanobenzyl)piperazine-1-carboxylate distinct in its versatility and potential for various scientific and industrial uses.

Biological Activity

tert-Butyl 4-(3-cyanobenzyl)piperazine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure, characterized by a piperazine ring, a tert-butyl group, and a cyanobenzyl moiety, suggests interactions with various biological targets, including receptors and enzymes. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

The compound's molecular formula is C15_{15}H20_{20}N2_2O2_2 with a molecular weight of 264.34 g/mol. Its distinct structural components contribute to its reactivity and affinity for biological targets.

The mechanism of action of this compound involves its interaction with specific molecular targets:

  • Receptor Binding : The piperazine ring mimics natural ligands, facilitating binding to neurotransmitter receptors such as serotonin and dopamine receptors, which are crucial in treating central nervous system disorders.
  • Enzyme Interaction : The compound can act as an inhibitor for various enzymes, modulating their activity through competitive or non-competitive inhibition .
  • Cyanobenzyl Group Role : The presence of the cyanobenzyl group enhances binding affinity and specificity, potentially leading to improved therapeutic profiles.

Biological Activity

The biological activity of this compound has been investigated in several studies:

  • Antidepressant and Antipsychotic Effects : Research indicates that this compound may serve as an intermediate in the synthesis of drugs targeting mood disorders. Its structural features allow it to interact effectively with neurotransmitter systems involved in depression and psychosis .
  • Antimicrobial Activity : Preliminary studies have shown that related piperazine derivatives exhibit antibacterial properties against Gram-positive bacteria, suggesting potential applications in treating infections .
  • Cytotoxicity Studies : In vitro studies have demonstrated that certain analogs exhibit cytotoxic effects against cancer cell lines, indicating potential use in oncology .

Case Studies

Several case studies highlight the compound's applications:

  • Chagas Disease Research : A study focused on developing compounds for treating Trypanosoma cruzi infections identified structural analogs similar to this compound. These compounds showed promising activity against the parasite without significant cytotoxicity to host cells .
  • Neuropharmacology : A series of experiments evaluated the antidepressant-like effects of piperazine derivatives in animal models. Results indicated that these compounds could reduce depressive behaviors, supporting their potential therapeutic use .
  • Cancer Cell Line Testing : Compounds derived from the same scaffold were tested against various cancer cell lines (e.g., MCF-7 and U-937). Results indicated significant cytotoxicity and apoptosis induction, suggesting a mechanism involving caspase activation .

Data Tables

Biological ActivityTargetReference
AntidepressantCNS Receptors
AntimicrobialGram-positive Bacteria
CytotoxicityCancer Cell Lines

Properties

IUPAC Name

tert-butyl 4-[(3-cyanophenyl)methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-9-7-19(8-10-20)13-15-6-4-5-14(11-15)12-18/h4-6,11H,7-10,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNLUSMHXRJUKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301162038
Record name 1,1-Dimethylethyl 4-[(3-cyanophenyl)methyl]-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301162038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203047-35-2
Record name 1,1-Dimethylethyl 4-[(3-cyanophenyl)methyl]-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203047-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-[(3-cyanophenyl)methyl]-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301162038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.